molecular formula C22H20ClF3N4O2S B2865358 N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride CAS No. 1396786-09-6

N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride

Cat. No.: B2865358
CAS No.: 1396786-09-6
M. Wt: 496.93
InChI Key: FSFPVPDPQNVCJD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a dimethylaminoethyl group, a phenyl ring, a trifluoromethyl group, a benzo[d]thiazol-2-yl group, an isoxazole ring, and a carboxamide group . Each of these groups can have distinct chemical properties and can contribute to the overall biological activity of the compound.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The electronic distribution and the spatial arrangement of these groups can greatly influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amine group might undergo alkylation, acylation, or other reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and the basic dimethylamino group could influence its solubility and acid-base properties .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, similar in structure to the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These derivatives offer enhanced stability and higher inhibition efficiencies, suggesting potential applications of N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride in protecting metal surfaces from corrosion (Hu et al., 2016).

Antimicrobial Activities

Thiazole and pyrazole derivatives, which share structural features with the compound in focus, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives have shown promising antimicrobial activities, indicating the potential of the specified compound in contributing to the development of new antimicrobial agents (Gouda et al., 2010).

Synthesis of Novel Compounds

The compound serves as a precursor for the synthesis of a variety of heterocyclic compounds, demonstrating its utility in the field of synthetic organic chemistry. It has been utilized in reactions with nitrogen nucleophiles to generate new structures with potential biological activities, illustrating its versatility in contributing to the discovery of novel therapeutic agents (Bondock et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Given its structural complexity, it could potentially interact with a variety of biological macromolecules .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-phenyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2S.ClH/c1-28(2)11-12-29(20(30)16-13-17(31-27-16)14-7-4-3-5-8-14)21-26-19-15(22(23,24)25)9-6-10-18(19)32-21;/h3-10,13H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFPVPDPQNVCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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